

Technical Guide: Physicochemical Properties of N-Allyl-3-amino-4-chlorobenzenesulfonamide

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Compound of Interest

Compound Name: *N-Allyl-3-amino-4-chlorobenzenesulfonamide*

Cat. No.: *B1424075*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **N-Allyl-3-amino-4-chlorobenzenesulfonamide**, a sulfonamide derivative of potential interest in medicinal chemistry and drug discovery. Due to a lack of extensive published experimental data for this specific molecule, this guide combines available information on its precursor, data on structurally related compounds, and computational predictions to offer a valuable resource for researchers. This document covers the molecular structure, predicted physicochemical parameters, a proposed synthetic pathway, and the general mechanism of action attributed to the sulfonamide class of compounds.

Introduction

N-Allyl-3-amino-4-chlorobenzenesulfonamide belongs to the sulfonamide class of compounds, which are characterized by the presence of a sulfonyl group connected to an amine. Sulfonamides have a long history in medicine, primarily as antimicrobial agents, and continue to be a scaffold of interest for the development of new therapeutic agents targeting a variety of diseases. The introduction of an allyl group and the specific substitution pattern on the benzene ring may modulate the compound's pharmacokinetic and pharmacodynamic properties. This guide aims to consolidate the available information to facilitate further research and development of this compound.

Molecular Structure and Identification

- IUPAC Name: **N-allyl-3-amino-4-chlorobenzenesulfonamide**
- CAS Number: 1220034-25-2[1]
- Molecular Formula: C₉H₁₁ClN₂O₂S
- Molecular Weight: 246.71 g/mol
- Canonical SMILES: C=CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N

Physicochemical Properties

Precise experimental data for **N-Allyl-3-amino-4-chlorobenzenesulfonamide** are not readily available in the published literature. The following table summarizes predicted physicochemical properties based on computational models for the closely related structure, N-allyl-4-chlorobenzenesulfonamide, which can serve as a reasonable estimation.

Property	Predicted Value	Notes
Melting Point	55.0-56.5 °C	Predicted for N-allyl-4-chlorobenzenesulfonamide.[2]
Boiling Point	340.5 ± 52.0 °C	Predicted for N-allyl-4-chlorobenzenesulfonamide.[2]
Density	1.286 ± 0.06 g/cm ³	Predicted for N-allyl-4-chlorobenzenesulfonamide.[2]
pKa	10.34 ± 0.50	Predicted for N-allyl-4-chlorobenzenesulfonamide.[2]
LogP	Not available	No reliable predicted value was found.
Solubility	Not available	Expected to have low aqueous solubility, typical for sulfonamides.

Experimental Protocols: Proposed Synthesis

A standard and widely used method for the synthesis of N-substituted sulfonamides involves the reaction of a primary amine with a sulfonyl chloride in the presence of a base. Based on this, a plausible synthetic route for **N-Allyl-3-amino-4-chlorobenzenesulfonamide** is proposed, starting from the commercially available 3-Amino-4-chlorobenzenesulfonamide.

Reaction Scheme:

Detailed Protocol:

- **Dissolution:** Dissolve 3-Amino-4-chlorobenzenesulfonamide (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.
- **Addition of Base:** Add a non-nucleophilic base, such as triethylamine or potassium carbonate (1.1-1.5 equivalents), to the solution and stir at room temperature.
- **Addition of Alkylating Agent:** Slowly add allyl bromide or allyl chloride (1.1 equivalents) to the reaction mixture.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction can be gently heated to reflux to increase the rate if necessary.
- **Work-up:** Once the reaction is complete, filter the mixture to remove the salt byproduct. The filtrate is then concentrated under reduced pressure.
- **Purification:** The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure **N-Allyl-3-amino-4-chlorobenzenesulfonamide**.

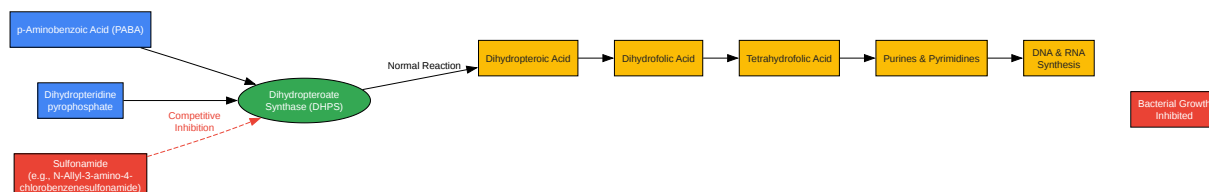
Biological Activity and Mechanism of Action

While no specific biological activity has been reported for **N-Allyl-3-amino-4-chlorobenzenesulfonamide**, as a member of the sulfonamide class of drugs, it is predicted to exhibit antibacterial properties. The general mechanism of action for sulfonamides is the inhibition of folic acid synthesis in bacteria.

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS). By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. The disruption of folic acid metabolism ultimately inhibits bacterial growth and replication.[3][4][5][6][7]

Visualizing the Sulfonamide Mechanism of Action

The following diagram illustrates the competitive inhibition of dihydropteroate synthase by sulfonamides.

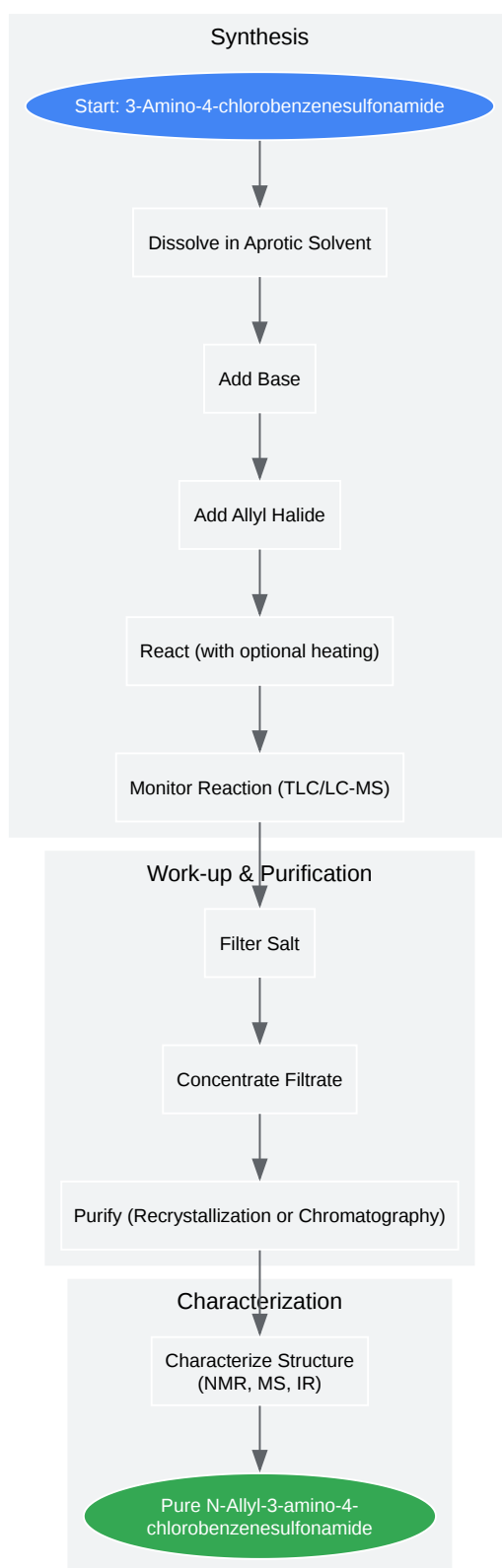


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Caption: Competitive inhibition of bacterial folic acid synthesis by sulfonamides.

Experimental Workflow: Synthesis and Purification

The logical flow for the preparation and characterization of **N-Allyl-3-amino-4-chlorobenzenesulfonamide** is outlined below.



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Caption: Proposed workflow for the synthesis and purification of the title compound.

Conclusion

N-Allyl-3-amino-4-chlorobenzenesulfonamide is a sulfonamide derivative for which there is limited published experimental data. This guide provides a consolidated resource of predicted physicochemical properties, a proposed synthetic methodology, and an overview of the expected biological mechanism of action based on its chemical class. This information is intended to serve as a foundational reference for researchers and scientists in the field of drug discovery and medicinal chemistry, enabling further investigation into the potential therapeutic applications of this and related compounds. Future experimental validation of the predicted properties and biological activities is warranted.

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